Docarpamine

Catalog No.
S571758
CAS No.
74639-40-0
M.F
C21H30N2O8S
M. Wt
470.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docarpamine

CAS Number

74639-40-0

Product Name

Docarpamine

IUPAC Name

[4-[2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]ethyl]-2-ethoxycarbonyloxyphenyl] ethyl carbonate

Molecular Formula

C21H30N2O8S

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C21H30N2O8S/c1-5-28-20(26)30-17-8-7-15(13-18(17)31-21(27)29-6-2)9-11-22-19(25)16(10-12-32-4)23-14(3)24/h7-8,13,16H,5-6,9-12H2,1-4H3,(H,22,25)(H,23,24)/t16-/m0/s1

InChI Key

ZLVMAMIPILWYHQ-INIZCTEOSA-N

SMILES

CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)C(CCSC)NC(=O)C)OC(=O)OCC

Synonyms

do carpamine, docarpamine, N-(N-acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl)dopamine, TA 870, TA-8704

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)C(CCSC)NC(=O)C)OC(=O)OCC

Isomeric SMILES

CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)[C@H](CCSC)NC(=O)C)OC(=O)OCC

Docarpamine as a Dopamine Prodrug:

Docarpamine is a molecule classified as a prodrug, meaning it requires conversion within the body to become its active form. In this case, docarpamine is converted to dopamine, a vital neurotransmitter playing roles in movement, reward, motivation, and learning . This conversion overcomes the limitations of dopamine itself, which cannot be effectively delivered orally due to rapid breakdown in the digestive system .

Pharmacokinetics and Metabolism:

Studies in animals, including rats and dogs, have demonstrated that docarpamine administration leads to significantly higher levels of free dopamine in the bloodstream compared to directly administering dopamine . This improved bioavailability is attributed to the protective groups attached to docarpamine, which shield it from breakdown during first-pass metabolism in the gut and liver .

Potential Therapeutic Applications:

Research has explored the potential therapeutic applications of docarpamine in various conditions:

  • Heart failure in infants: A small study in infants with heart failure suggested docarpamine might improve their condition, but further research is needed to confirm its efficacy and optimal dosage .
  • Ascites in liver cirrhosis: Studies have investigated docarpamine's potential for treating ascites, a fluid build-up in the abdomen associated with liver cirrhosis. Pilot studies showed promising results, with some patients experiencing complete disappearance of ascites . However, larger and more robust clinical trials are necessary to confirm these findings.

Docarpamine is a synthetic compound classified as a prodrug of dopamine, designed to enhance the pharmacological effects of dopamine while minimizing its adverse effects. Its chemical formula is C21H30N2O8SC_{21}H_{30}N_{2}O_{8}S and it has a molecular weight of approximately 470.54 g/mol . The compound is characterized by its unique structure, which includes an N-acetyl-L-methionyl and O,O-bis(ethoxycarbonyl) moiety, making it a pseudopeptide derivative of dopamine . Docarpamine is primarily utilized for its vasodilatory properties and its ability to increase renal blood flow, glomerular filtration rate, and sodium excretion, particularly in clinical settings following cardiac surgery .

Docarpamine's mechanism of action hinges on its ability to bypass gut breakdown and deliver dopamine into circulation. Once absorbed, the ethyl carbonate groups are cleaved by enzymes, releasing the active dopamine molecule. Dopamine then interacts with dopamine receptors, particularly D1 receptors, exerting its physiological effects [].

Docarpamine is specifically designed not to cross the blood-brain barrier, minimizing potential psychoactive effects associated with directly stimulating the central nervous system []. However, detailed safety profiles and potential side effects require further investigation [].

Limitations and Future Research

While docarpamine shows promise as an oral dopamine prodrug, more research is needed. This includes:

  • Clinical trials: Evaluating the efficacy and safety of docarpamine in treating conditions like chronic heart failure and ascites [].
  • Mechanism of action: A deeper understanding of how docarpamine's modifications influence its metabolism and interaction with receptors [].
  • Long-term effects: Assessing the long-term safety and potential side effects of docarpamine use [].
, primarily involving hydrolysis to release dopamine in vivo. The activation mechanism typically involves enzymatic cleavage by carboxylesterases present in the body, which convert docarpamine into its active form—dopamine. This process is crucial for its therapeutic efficacy as it allows for controlled release of the active compound . Additionally, the compound can participate in acylation reactions, where it can react with other amines or alcohols to form derivatives that may exhibit altered pharmacological properties .

The biological activity of docarpamine is largely attributed to its action as a dopamine agonist. It primarily stimulates D1 receptors and β1-adrenergic receptors, leading to increased renal perfusion and diuresis . Unlike direct dopamine administration, docarpamine's prodrug nature allows for oral bioavailability while avoiding central nervous system side effects typically associated with dopamine, such as nausea or agitation. Studies have shown that docarpamine effectively enhances renal blood flow without significant cardiovascular side effects .

The synthesis of docarpamine involves several key steps:

  • Formation of Active Ester: The synthesis begins with the preparation of an active ester from a suitable carboxylic acid derivative.
  • Amide Formation: This active ester is then reacted with dopamine in the presence of a base, such as triethylamine, to form an amide linkage.
  • Acylation: The resulting amide can be further acylated with ethoxycarbonyl groups to yield docarpamine .

These steps are essential for ensuring that the final product retains the necessary pharmacological properties while enhancing stability and bioavailability.

Docarpamine has several clinical applications:

  • Cardiovascular Treatment: It is used as an alternative to intravenous dopamine in post-operative settings due to its ability to improve renal function and reduce the risk of complications associated with high-dose dopamine administration .
  • Renal Therapy: The compound's vasodilatory effects make it beneficial for patients requiring enhanced renal perfusion and diuresis.
  • Research: Docarpamine serves as a valuable tool in pharmacological studies aimed at understanding dopamine receptor dynamics and drug interactions.

Docarpamine shares structural similarities with several other compounds that act on dopamine receptors. Below are some notable comparisons:

Compound NameStructure TypePrimary ActionUnique Features
DopamineCatecholamineDirect D1/D2 receptor agonistRapid metabolism; CNS effects
FenoldopamD1 receptor agonistVasodilatorySelective action on D1 receptors; short half-life
ApomorphineMorphinan derivativeD1/D2 receptor agonistUsed in Parkinson's disease; CNS penetration
N-(N-acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl) dopamineProdrug derivativeDopaminergic activitySimilar prodrug mechanism; different release profile

Docarpamine's uniqueness lies in its design as a prodrug that allows for oral administration while minimizing central nervous system side effects compared to direct dopaminergic agents like dopamine itself.

XLogP3

2.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

470.17228709 g/mol

Monoisotopic Mass

470.17228709 g/mol

Heavy Atom Count

32

UNII

RPQ57D8S72

Other CAS

74639-40-0

Wikipedia

Docarpamine

Dates

Last modified: 04-14-2024

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